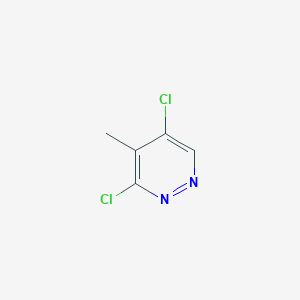

3,5-Dichloro-4-methylpyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

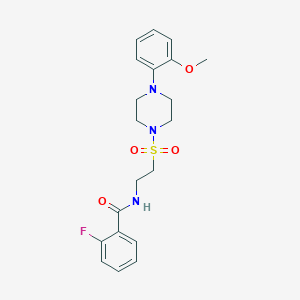

3,5-Dichloro-4-methylpyridazine, also known as 3,6-Dichloro-4-methylpyridazine, is a halogenated heterocyclic compound . It has the molecular formula C5H4Cl2N2 and a molecular weight of 163.00 . It is a brown crystalline powder .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with two chlorine atoms and one methyl group .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 86-88 °C and a boiling point of 149-151 °C/21 mmHg . It is soluble in methanol . The compound has a density of 1.5462 (rough estimate) and a refractive index of 1.6300 (estimate) .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Some research focuses on the synthesis of new compounds from pyridazine derivatives, showing potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from reactions involving various ester ethoxycarbonylhydrazones with primary amines, demonstrating moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2007).

Intermediate for Pesticides and Anti-viral Drugs

Research by Zhao Chun-shen (2009) and Yang Shao-juan (2012) described the synthesis of 3-chloro-5-methylpyridazine, an important intermediate for the production of pesticides and anti-viral drugs. These studies detailed the manufacturing process and confirmed the structure of the synthesized compounds through IR and NMR, suggesting these intermediates have significant industrial application potential (Zhao Chun-shen, 2009); (Yang Shao-juan, 2012).

Steel Corrosion Inhibition

The study of Bouklah et al. (2006) explored the influence of pyridazine compounds on steel corrosion in acidic solutions, revealing that certain derivatives can significantly enhance corrosion inhibition efficiency. This research suggests that pyridazine derivatives can play a crucial role in developing new corrosion inhibitors for industrial applications (Bouklah et al., 2006).

Luminescent Complexes and Anticancer Activities

Furthermore, studies have been conducted on the synthesis of luminescent ReI(CO)3Cl complexes incorporating pyridazine derivatives, indicating potential applications in materials science and photophysics (Das & Panda, 2006). Additionally, Won and Park (2010) synthesized 3-allylthio-6-(mono or disubstituted) aminopyridazines, showing promising anticancer activities against various cancer cell lines, highlighting the therapeutic potential of pyridazine derivatives (Won & Park, 2010).

Safety and Hazards

3,5-Dichloro-4-methylpyridazine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust, contact with skin and eyes, and to use personal protective equipment when handling this compound . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Propriétés

IUPAC Name |

3,5-dichloro-4-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-4(6)2-8-9-5(3)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTYZLBAGNHPIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2661858.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2661860.png)

![N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2661861.png)

![3-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxylic acid](/img/structure/B2661877.png)